2,2-Dimethyl-3-hydroxy-3-(P-methoxyphenyl)propionic acid
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Overview
Description
2,2-Dimethyl-3-hydroxy-3-(P-methoxyphenyl)propionic acid is an organic compound with the molecular formula C12H16O4. This compound is characterized by the presence of a hydroxy group and a methoxyphenyl group attached to a propionic acid backbone. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-hydroxy-3-(P-methoxyphenyl)propionic acid typically involves the reaction of 3-(P-methoxyphenyl)propionic acid with suitable reagents under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the dimethyl group at the alpha position of the propionic acid. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-hydroxy-3-(P-methoxyphenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of 2,2-Dimethyl-3-oxo-3-(P-methoxyphenyl)propionic acid.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-3-hydroxy-3-(P-methoxyphenyl)propionic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-hydroxy-3-(P-methoxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
- 3-(2-Methoxyphenyl)propionic acid
- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
- 2,2-Dimethyl-3-hydroxy-3-(4-methoxyphenyl)propionic acid
Comparison: Compared to similar compounds, 2,2-Dimethyl-3-hydroxy-3-(P-methoxyphenyl)propionic acid is unique due to the presence of both the dimethyl and methoxyphenyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique reactivity and potential biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C12H16O4 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-hydroxy-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C12H16O4/c1-12(2,11(14)15)10(13)8-4-6-9(16-3)7-5-8/h4-7,10,13H,1-3H3,(H,14,15) |
InChI Key |
OELOAKIFBLVQNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)OC)O)C(=O)O |
Origin of Product |
United States |
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